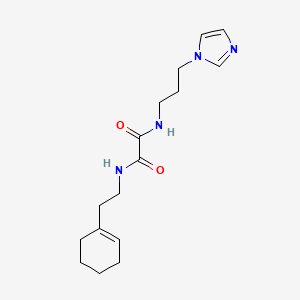
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of an imidazole ring and a cyclohexene moiety linked through an oxalamide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 1H-imidazole, is alkylated with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.
Cyclohexene Derivative Preparation: Cyclohexene is reacted with ethylamine to form 2-(cyclohex-1-en-1-yl)ethylamine.
Oxalamide Formation: The two amine derivatives are then coupled using oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyclohexene moiety can be reduced to cyclohexane using hydrogenation catalysts like palladium on carbon.
Substitution: The oxalamide linkage can be targeted for nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Formation of substituted oxalamides with various functional groups.
科学研究应用
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known to interact with microbial enzymes.
Medicine: Explored for its potential as a drug candidate for treating fungal infections, given the known antifungal properties of imidazole derivatives.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The oxalamide linkage can interact with hydrogen bond donors and acceptors in biological systems.
Pathways Involved: The compound can disrupt microbial cell wall synthesis by inhibiting key enzymes, leading to cell death. In medicinal applications, it may interfere with fungal cell membrane integrity, causing leakage of cellular contents.
相似化合物的比较
Similar Compounds
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-phenylethyl)oxalamide: Similar structure but with a phenyl group instead of a cyclohexene moiety.
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohexyl)ethyl)oxalamide: Similar structure but with a fully saturated cyclohexane ring.
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the presence of the cyclohexene moiety, which imparts distinct chemical reactivity and potential biological activity compared to its fully saturated or aromatic counterparts.
属性
IUPAC Name |
N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-15(18-8-4-11-20-12-10-17-13-20)16(22)19-9-7-14-5-2-1-3-6-14/h5,10,12-13H,1-4,6-9,11H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTESYZXJQSHYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
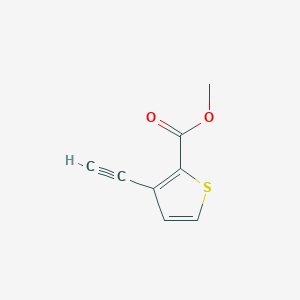
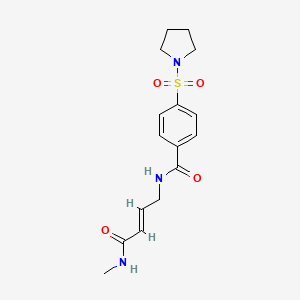
![3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2422415.png)
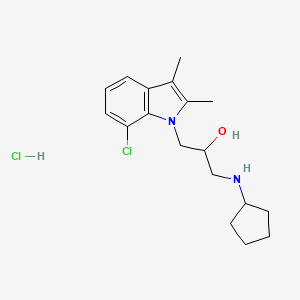

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)
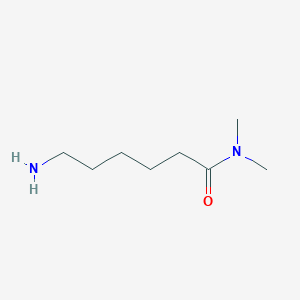
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)
![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)
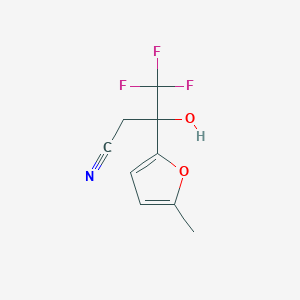
![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)
![ethyl 4-(2-{[5-(2,2-dimethylpropanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2422431.png)

